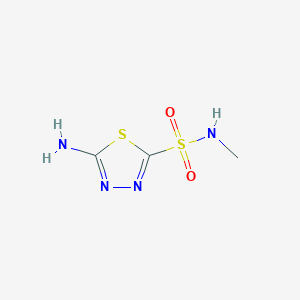

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide

Overview

Description

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide is a useful research compound. Its molecular formula is C3H6N4O2S2 and its molecular weight is 194.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamides: Medicinal Chemistry and Applications

Sulfonamides and Therapeutic Potentials : Sulfonamides, which include "5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide," have been extensively utilized in clinical settings. These compounds are integral to many drugs, such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and anticancer agents, showcasing their versatile medicinal applications. Recent patents and research have highlighted the development of sulfonamides as selective antiglaucoma drugs, antitumor agents, and diagnostic tools. Novel drugs, like apricoxib and pazopanib, which incorporate sulfonamide groups, demonstrate significant antitumor activities, indicating the ongoing need for innovative sulfonamide compounds to address various health conditions (Carta, Scozzafava, & Supuran, 2012).

Antiparasitic Activities : Thiadiazole derivatives, including those related to "this compound," have shown promising antileishmanial and antimalarial activities. These activities are especially crucial in tropical and sub-tropical regions where leishmaniasis and malaria pose serious public health challenges. The antiparasitic effectiveness of thiadiazole derivatives, particularly against drug-resistant strains, underscores the potential of these compounds in developing novel therapeutic agents for these diseases (Tahghighi & Babalouei, 2017).

Expanding the Scope of Sulfonamides

Broadening Medicinal Applications : The continuous exploration of sulfonamides has led to the discovery of their broad bioactive spectrum. Through chemical modifications, sulfonamide derivatives have been found to exhibit antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic properties. This wide range of activities indicates the vast potential of sulfonamides in medicinal chemistry and their development value in creating new therapeutic agents (He Shichao et al., 2016).

Antimicrobial and Anti-inflammatory Properties : Sulfonamides, including thiadiazole derivatives, have been extensively studied for their antimicrobial and anti-inflammatory properties. These compounds have shown significant activity against various microbial and bacterial strains, highlighting their importance in addressing infections and inflammatory conditions. The continued research and development of thiadiazole-based sulfonamides for these applications are crucial for advancing therapeutic strategies and drug design (Faruk Alam, 2018).

Mechanism of Action

Target of Action

The primary target of 5-Amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide is the human carbonic anhydrase B (HCA-B) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, HCA-B, by binding to it . This interaction inhibits the activity of the enzyme, thereby affecting the balance of carbon dioxide and bicarbonate in the body. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Pharmacokinetics

It is known that the compound is a white solid powder that is slightly soluble in water . This suggests that its bioavailability may be influenced by factors such as its formulation and the route of administration.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, its stability may be affected by factors such as temperature and pH.

Safety and Hazards

Future Directions

The future directions for 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Their synthesis methods could also be optimized for better yields and milder reaction conditions .

Biochemical Analysis

Biochemical Properties

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit inhibitory properties against carbonic anhydrase, an enzyme that plays a crucial role in maintaining pH balance in the body . The nature of these interactions is likely due to the compound’s ability to form strong bonds with biomolecules .

Cellular Effects

The effects of this compound on cells are diverse. It has been suggested to disrupt processes related to DNA replication, potentially inhibiting the replication of both bacterial and cancer cells . Furthermore, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been suggested to inhibit the activity of carbonic anhydrase by binding to its active site .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may affect metabolic flux or metabolite levels . Detailed information about the specific metabolic pathways it is involved in is currently lacking.

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name |

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2S2/c1-5-11(8,9)3-7-6-2(4)10-3/h5H,1H3,(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDUELZAWLIVGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2506543.png)

![2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2506545.png)

![4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2506550.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2506556.png)

![ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2506557.png)

![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2506561.png)